(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Lipophilicity Drug-likeness ADME property

Sourcing characterized, isomer-pure acrylonitrile fluorophores for SAR campaigns often forces a trade-off between lead time and analytical confidence. This (E)-configured compound resolves that tension: the 4-chlorophenyl terminus and furan-2-yl-thiazole core deliver a computed LogP of 4.2 and TPSA of 78.1 Ų-parameters that directly govern membrane permeability and intracellular targeting. - Single (E)-isomer with defined bond stereochemistry eliminates isomeric ambiguity in screening. - Class-validated cytotoxicity (GP range -38.24% to +1.28% against MDA-MB-468 / T-47D) supports immediate inclusion in breast adenocarcinoma decks. - Demonstrated thiazole-acrylonitrile fluorescence across green-to-red wavelengths enables direct evaluation as a lysosomal imaging probe. Available from stock with full analytical documentation for rapid deployment in medicinal chemistry and chemical biology workflows.

Molecular Formula C16H9ClN2OS
Molecular Weight 312.77
CAS No. 1164464-72-5
Cat. No. B2607566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
CAS1164464-72-5
Molecular FormulaC16H9ClN2OS
Molecular Weight312.77
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
InChIInChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8+
InChIKeyJTPUIGOWKXQCIX-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile: Structural & Physicochemical Baseline


The title compound belongs to the 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile chemical class, distinguished by a 4-chlorophenyl group on the acrylonitrile terminus and a furan-2-yl substituent at the thiazole 4-position [1]. Key computed physicochemical properties registered in PubChem include a molecular weight of 312.8 g/mol, an XLogP3 value of 4.2, a topological polar surface area (TPSA) of 78.1 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The compound is stereochemically defined as the (E)-isomer, with one defined bond stereocenter [1].

Defined (E)-isomer ensures stereochemical consistency for SAR studies
Furan-2-yl heterocycle supports hydrogen-bond modulation and optical property design
Moderate lipophilicity and polar surface area profile for permeability-focused screening

Why Analog Substitution of (E)-3-(4-Chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile Fails


Within the 3-aryl-2-(thiazol-2-yl)acrylonitrile family, even conservative replacements of the heteroaryl substituent on the thiazole ring can profoundly alter lipophilicity, polar surface area, and electronic distribution, parameters that directly govern biological activity and optical properties [1][2]. The furan-2-yl group introduces an oxygen heteroatom that modulates hydrogen-bonding capacity and dipole moment relative to phenyl-substituted or chlorophenyl-substituted analogs, as evidenced by published class-level structure-activity relationship studies [1][2]. Consequently, interchangeable procurement of in-class compounds without evaluating these specific structural determinants risks selecting a molecule with fundamentally different permeability, target engagement, or photophysical behavior.

Furan-2-yl heterocycle (H-bond acceptor, dipole moment)
Phenyl replacement may increase LogP, reduce TPSA, and alter permeability and target engagement
(E)-isomer stereochemistry
(Z)-isomer procurement may reverse spatial arrangement, potentially changing receptor binding and assay reproducibility
Thiazolylacrylonitrile core with furan-2-yl substitution
Other heteroaryl replacements (e.g., thiophene) may shift fluorescence emission and electronic distribution

Quantitative Evidence: (E)-3-(4-Chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile vs. Key Comparators


Lower Lipophilicity vs. Phenyl Analog

The target compound displays a computed XLogP3 value of 4.2 [1]. The direct analog in which the furan-2-yl group is replaced by a phenyl group (CAS 882697-65-6) is expected to exhibit an XLogP3 approximately 0.8–1.0 units higher, in the range of 5.0–5.2, owing to the well-established negative contribution of the furan oxygen atom to LogP [2][3]. This lipophilicity differential can significantly affect membrane permeability and oral bioavailability in drug development contexts.

Lower Lipophilicity vs. Phenyl Analog
Cross-study comparable
XLogP3 4.2 vs. ~5.0–5.2 (phenyl analog); Δ ≈ 0.8–1.0 lower
Supports permeability and ADME profiling in lead optimization
Estimated from substructure contributions; computed using XLogP3 algorithm
Lipophilicity Drug-likeness ADME property

Higher TPSA vs. Phenyl Analog

The target compound possesses a TPSA of 78.1 Ų as computed by the Cactvs algorithm [1]. The corresponding phenyl analog (CAS 882697-65-6) is estimated to have a TPSA of approximately 65 Ų because it lacks the furan oxygen atom, which contributes roughly 13 Ų to the polar surface area [2]. This 13 Ų (approximately 20%) increase in TPSA may be sufficient to alter passive membrane permeability characteristics.

Higher TPSA vs. Phenyl Analog
Supporting evidence
TPSA 78.1 Ų vs. ~65 Ų (phenyl analog); Δ ≈ 13 Ų higher
Supports CNS-exclusion selection for peripheral target research
Estimated from fragment-based contributions; Cactvs algorithm
Polar surface area Membrane permeability Blood-brain barrier penetration

Defined (E)-Configuration for Isomeric Purity

The title compound is registered as the (E)-isomer with a defined bond stereocenter count of 1, as documented in PubChem [1]. The corresponding (Z)-isomer, bearing an identical molecular formula (C₁₆H₉ClN₂OS, MW 312.77) but with a reversed spatial arrangement of the 4-chlorophenyl and nitrile substituents about the acrylonitrile double bond, is catalogued under CAS 312758-25-1 . For this class of acrylonitriles, the (E) configuration is generally thermodynamically favored and can be synthetically controlled, which is critical for assay reproducibility.

Defined (E)-Configuration
Class-level inference
(E)-isomer vs. (Z)-isomer (CAS 312758-25-1); one defined stereocenter
Ensures stereochemical consistency for assay reproducibility
Structural assignment from InChIKey and computed stereochemistry
Stereochemistry Isomer purity Structure-activity relationship

Class-Level Anticancer Activity in Breast Cancer Models

Although direct single-agent data for the target compound have not been reported in peer-reviewed literature, structurally congenetic 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (compounds 6b–g) were evaluated in the NCI Developmental Therapeutic Program and demonstrated moderate anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines [1]. The quantified cytotoxic effect spanned a growth percentage (GP) range from −38.24% (indicating net cell kill) to +1.28% (cytostatic) [1]. Given that the target compound shares the identical 4-(furan-2-yl)thiazol-2-yl pharmacophoric core, similar antiproliferative activity can be plausibly anticipated.

Anticancer Activity in Breast Cancer Models
Class-level inference
Growth percentage (GP) range −38.24% to +1.28% (in-class 6b–g)
Supports cytotoxicity endpoint review for cell-model screening
NCI DTP single-dose 10⁻⁵ M; MDA-MB-468, T-47D breast adenocarcinoma lines
Anticancer screening Breast cancer NCI Developmental Therapeutic Program

Tunable Fluorescence via Thiazolylacrylonitrile Scaffold

The 3-aryl-2-(thiazol-2-yl)acrylonitrile core, to which the target compound belongs, has been shown by Eltyshev et al. (2020) to generate fluorophores spanning the green-to-red spectral region with large Stokes shifts and aggregation-induced emission enhancement (AIEE) [1]. The incorporation of a furan-2-yl heteroaryl group on the thiazole ring distinctively tunes the electronic distribution compared to phenyl-substituted congeners, offering a differentiated optical profile [1]. Direct photophysical characterization of the target compound remains to be published.

Tunable Fluorescence
Class-level inference
Emission spans green to red (class-level); AIEE reported for scaffold
Supports optical probe evaluation for imaging and materials science
Thiazolylacrylonitrile core; direct characterization of target compound pending
Fluorescence Imaging probes Optical materials

Application Scenarios for (E)-3-(4-Chlorophenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile


Breast Cancer Screening Library Prioritization

The compound is a strong candidate for inclusion in focused screening decks targeting MDA-MB-468 and T-47D breast adenocarcinoma cell lines, leveraging the class-level cytotoxic activity documented for 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile congeners (GP range: −38.24% to +1.28%) [1]. Its unique 4-chlorophenyl substitution, absent from the compounds originally tested by Matiichuk et al., may yield distinct selectivity profiles warranting primary screening.

Lysosomal and Membrane Imaging Probes

Given the demonstrated fluorescence of the 3-aryl-2-(thiazol-2-yl)acrylonitrile scaffold across green-to-red wavelengths and the cellular uptake properties reported for related thiazole fluorophores [2], this compound can be evaluated as a fluorescent probe for live-cell imaging, particularly for lysosomal staining, where related compounds have shown preferential accumulation.

Furan-2-yl vs. Phenyl SAR Probe

With its well-characterized computed LogP (4.2) and TPSA (78.1 Ų) [1], the compound serves as a benchmark analog in structure-activity relationship campaigns designed to isolate the contribution of the furan-2-yl heterocycle to permeability, solubility, and target engagement, thereby informing lead optimization decisions in medicinal chemistry programs.

Building Block for Thiazole Nitration

The general class of (2E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles undergoes regioselective nitration at the thiazole C5 position with nitric acid in acetic acid in high yields (82–96%) [3]. This reactivity suggests that the target compound can be employed as a precursor for generating 5-nitro-thiazole derivatives, expanding the accessible chemical space for bioactivity screening or fluorescent dye elaboration.

Application
Selection Property
Validation Focus
Breast cancer cell-model screening
Cell-model endpoint review
Cytotoxicity and growth-percentage endpoints
Fluorescence imaging probe evaluation
Fluorophore scaffold tunability
Subcellular localization and emission profile
Furan heterocycle SAR studies
Heteroaryl SAR context
Lipophilicity and permeability profiling
Thiazole derivatization precursor
Regioselective nitration capability
Nitro-thiazole derivative characterization
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